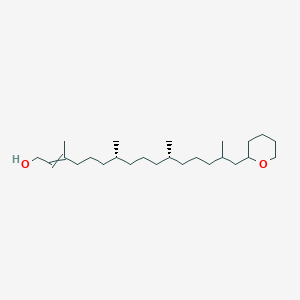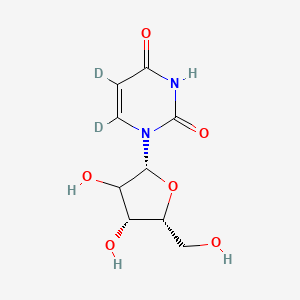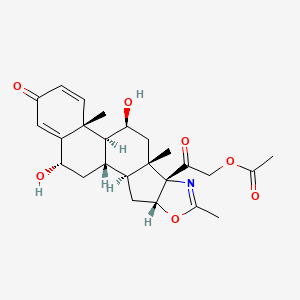
2-氨基-3-(6-氨基-2,3-二氯苯基)丙酸乙酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride, also known as Anagrelide Impurity A, is a chemical compound with the molecular formula C11H16Cl4N2O2 and a molecular weight of 350.07 g/mol . This compound is primarily used as a reference standard in pharmaceutical research and quality control .
科学研究应用
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride has several scientific research applications:
作用机制
Target of Action
Ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride, also known as Anagrelide Impurity A, is an impurity of Anagrelide . Anagrelide is a platelet-reducing agent used to lower dangerously elevated platelet levels in patients with myeloproliferative neoplasms . The primary target of Anagrelide is the megakaryocytes, the cells responsible for the production of platelets .
Mode of Action
The exact mechanism by which Anagrelide lowers platelet count is unclear . It is known that anagrelide specifically blocks the differentiation and proliferation of megakaryocytes . It appears to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . Anagrelide also causes a dose-related reduction in platelet production, which results from decreased megakaryocyte hypermaturation .
Biochemical Pathways
Anagrelide disrupts the postmitotic phase of maturation in megakaryocytes, leading to a reduction in platelet production . This disruption likely involves the alteration of transcriptional control of megakaryocyte gene expression .
Pharmacokinetics
Anagrelide itself has a relatively short residence time in the body, necessitating twice or four times daily dosing . Any changes to Anagrelide doses should not exceed 0.5 mg/day in any one week .
Result of Action
The primary result of Anagrelide’s action is a reduction in platelet counts, which helps to manage thrombocythemia in patients with myeloproliferative neoplasms . This reduction in platelet counts can help to reduce the risk of thrombosis and ameliorate thrombocythemia symptoms, including thrombo-hemorrhagic events .
Action Environment
The action of Anagrelide can be influenced by environmental factors such as food intake. Food has been shown to have a significant impact on the pharmacokinetics of Anagrelide, increasing the maximum concentration and area under the curve while reducing the half-life, plateau, and mean residence time .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
相似化合物的比较
Similar Compounds
- Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate hydrochloride
- Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine hydrochloride
Uniqueness
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful as a reference standard in pharmaceutical research and quality control .
属性
IUPAC Name |
ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2.2ClH/c1-2-17-11(16)9(15)5-6-8(14)4-3-7(12)10(6)13;;/h3-4,9H,2,5,14-15H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJYJNPWLLVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1Cl)Cl)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
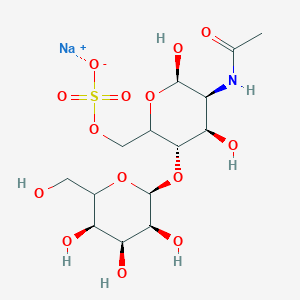
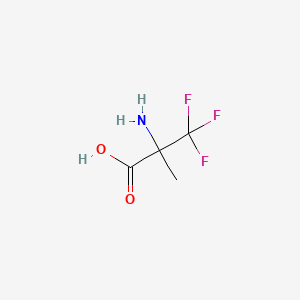

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

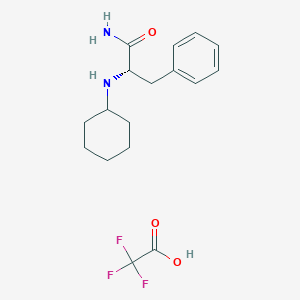
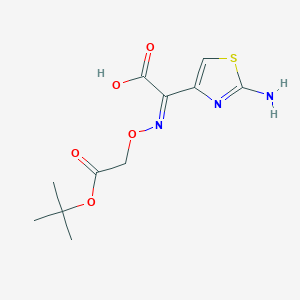
![Tert-butyl 3-[4-[2-[[6-amino-9-[6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1140926.png)
